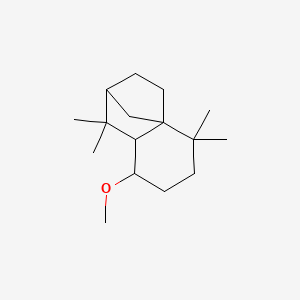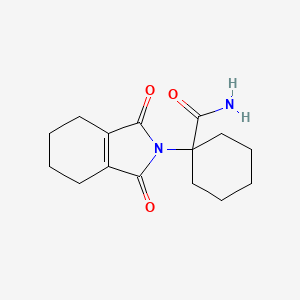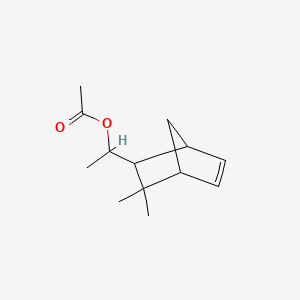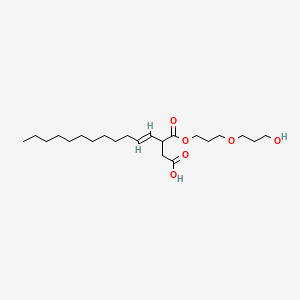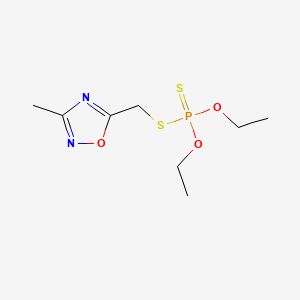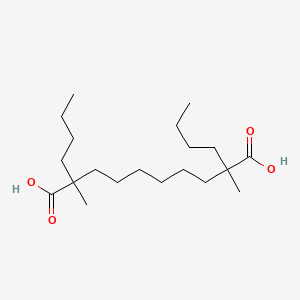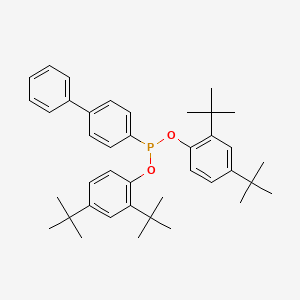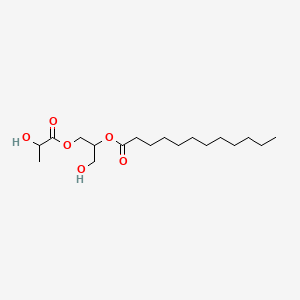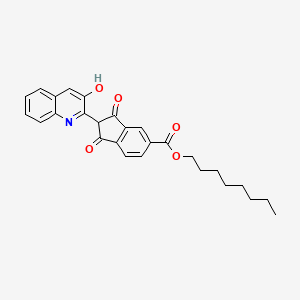![molecular formula C24H51NO4S B12677497 ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate CAS No. 1256282-88-8](/img/structure/B12677497.png)
ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate is a quaternary ammonium compound with the molecular formula C27H58N2O5S. This compound is known for its surfactant properties and is widely used in various industrial and scientific applications. It is also referred to by its systematic name, ethyldimethyl [3-[(1-oxoisooctadecyl)amino]propyl]ammonium ethyl sulfate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate typically involves the reaction of octadec-9-enylamine with ethyl sulfate in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Octadec-9-enylamine+Ethyl sulfate→Ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then purified using techniques such as distillation and crystallization to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Mechanism of Action
The mechanism of action of ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to cell lysis. Additionally, it can form micelles that encapsulate hydrophobic molecules, facilitating their transport and delivery. The molecular targets and pathways involved include membrane proteins and lipid bilayers .
Comparison with Similar Compounds
Ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate can be compared with other quaternary ammonium compounds, such as:
Cetyltrimethylammonium bromide (CTAB): Similar surfactant properties but different alkyl chain length.
Benzalkonium chloride: Used as a disinfectant and preservative, with a different aromatic structure.
Dodecyltrimethylammonium chloride: Another surfactant with a shorter alkyl chain.
The uniqueness of this compound lies in its specific alkyl chain length and the presence of the ethyl sulfate group, which imparts distinct physicochemical properties .
Properties
CAS No. |
1256282-88-8 |
|---|---|
Molecular Formula |
C24H51NO4S |
Molecular Weight |
449.7 g/mol |
IUPAC Name |
ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate |
InChI |
InChI=1S/C22H46N.C2H6O4S/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(3,4)6-2;1-2-6-7(3,4)5/h13-14H,5-12,15-22H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1/b14-13+; |
InChI Key |
AKXLMNZSBMMTNL-IERUDJENSA-M |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC[N+](C)(C)CC.CCOS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)CC.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


